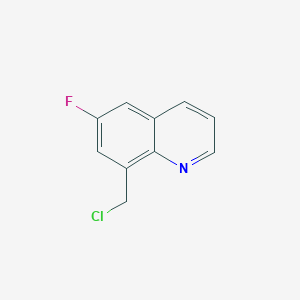
8-(Chloromethyl)-6-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Chloromethyl)-6-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both chlorine and fluorine atoms in the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Chloromethyl)-6-fluoroquinoline typically involves the chloromethylation of 6-fluoroquinoline. This can be achieved through the reaction of 6-fluoroquinoline with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining stringent quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Chloromethyl)-6-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which have distinct chemical properties and applications.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under controlled conditions.
Major Products Formed:
- Substituted quinoline derivatives with various functional groups.
- Quinoline N-oxides with enhanced biological activity.
- Tetrahydroquinoline derivatives with potential pharmacological applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its antimicrobial and antiviral properties. It has shown potential as a lead compound for the development of new antibiotics and antiviral agents.
Medicine: Investigated for its anticancer activity. Derivatives of 8-(Chloromethyl)-6-fluoroquinoline have been tested for their ability to inhibit the growth of cancer cells.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-(Chloromethyl)-6-fluoroquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit key enzymes involved in cellular metabolism, thereby exerting its antimicrobial and anticancer effects. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites in proteins and DNA, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties. It differs from 8-(Chloromethyl)-6-fluoroquinoline by the presence of a hydroxyl group instead of a chloromethyl group.
6-Fluoroquinoline: Lacks the chloromethyl group but shares the fluorine substitution, making it less reactive in substitution reactions.
Chloromethylquinoline: Similar in structure but lacks the fluorine atom, which affects its overall reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual substitution also contributes to its distinct biological activities, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H7ClFN |
|---|---|
Molekulargewicht |
195.62 g/mol |
IUPAC-Name |
8-(chloromethyl)-6-fluoroquinoline |
InChI |
InChI=1S/C10H7ClFN/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2 |
InChI-Schlüssel |
PWAJWOPCEMOCLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2N=C1)CCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



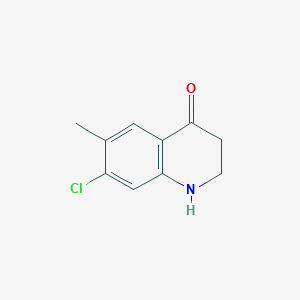
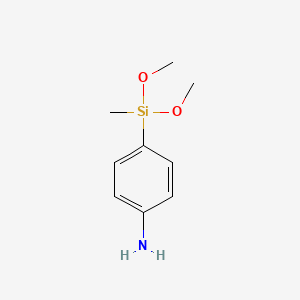
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
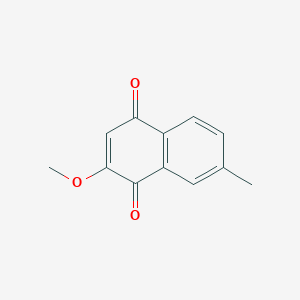
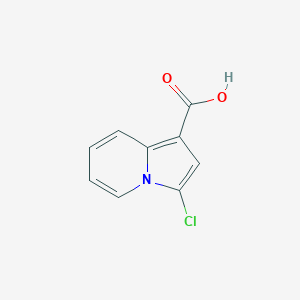


![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)




